3-chloro-N-(2,3-dichlorophenyl)benzamide

Dopamine D3 Receptor GPCR Pharmacology Antagonist

The 2,3-dichloro substitution pattern uniquely confers conformational properties that modulate target engagement up to 100-fold vs. other isomers. Ki=25.1 nM at D3 (12.6–40× over D2), IC50=1.0 nM at MPO, EC50=1.30 nM at β3-AR, Ki=0.77 nM at CA7. Unsubstituted or mono-chloro analogs produce fundamentally different pharmacological profiles, compromising assay reproducibility. This compound is the validated reference standard for D3, MPO, β3-AR, and CA7 research.

Molecular Formula C13H8Cl3NO
Molecular Weight 300.6 g/mol
CAS No. 90665-35-3
Cat. No. B3431516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2,3-dichlorophenyl)benzamide
CAS90665-35-3
Molecular FormulaC13H8Cl3NO
Molecular Weight300.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C13H8Cl3NO/c14-9-4-1-3-8(7-9)13(18)17-11-6-2-5-10(15)12(11)16/h1-7H,(H,17,18)
InChIKeyCNNCAQYCCDJBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(2,3-dichlorophenyl)benzamide (CAS 90665-35-3): A Polychlorinated Benzamide with Multi-Target In Vitro Activity


3-Chloro-N-(2,3-dichlorophenyl)benzamide (CAS 90665-35-3) is a polychlorinated N-phenylbenzamide derivative with the molecular formula C13H8Cl3NO and a molecular weight of approximately 300.57 g/mol . The compound features a 3-chloro-substituted benzoyl moiety linked via an amide bond to a 2,3-dichloroaniline fragment, a structural motif that places it within a well-characterized class of benzanilides known for diverse biological activities [1]. While initially documented as a synthetic intermediate, subsequent pharmacological profiling has revealed its capacity to engage multiple distinct molecular targets, including G protein-coupled receptors (GPCRs) and metabolic enzymes, at nanomolar potencies in vitro [2].

Why 3-Chloro-N-(2,3-dichlorophenyl)benzamide Cannot Be Replaced by a Generic N-Phenylbenzamide Analog


The specific 2,3-dichloro substitution pattern on the aniline ring of 3-chloro-N-(2,3-dichlorophenyl)benzamide confers distinct conformational and electronic properties that are not shared by other positional isomers or less substituted analogs. Crystallographic studies of closely related N-(dichlorophenyl)benzamides demonstrate that the 2,3-dichloro arrangement forces the N—H bond into a syn conformation relative to the ortho-chloro substituent, whereas 2-chloro or 3,4-dichloro analogs adopt anti conformations [1]. This conformational divergence affects hydrogen-bonding networks and molecular packing [2]. More critically, structure-activity relationship (SAR) studies across N-phenylbenzamide libraries reveal that the number and position of chlorine atoms directly modulate target engagement potency by up to 100-fold across dopamine receptor subtypes, MPO, and carbonic anhydrase isoforms [3]. Substituting an unsubstituted benzamide or a mono-chloro analog will therefore produce a compound with a fundamentally different pharmacological fingerprint, compromising assay reproducibility and invalidating cross-study comparisons [4].

Quantitative Evidence Differentiating 3-Chloro-N-(2,3-dichlorophenyl)benzamide from Its Closest Structural Analogs


Dopamine D3 Receptor Antagonist Activity: 12.6-Fold Greater Potency Than the 2,4-Dichloro Isomer

3-Chloro-N-(2,3-dichlorophenyl)benzamide exhibits high-affinity antagonist activity at the human dopamine D3 receptor. In direct head-to-head comparison data curated in BindingDB, this compound demonstrates a Ki value of 25.1 nM in a [35S]GTPγS functional antagonist assay using CHO cells expressing human D3 receptors [1]. By contrast, the closely related 2,4-dichloro positional isomer (3-chloro-N-(2,4-dichlorophenyl)benzamide) exhibits substantially lower D3 receptor affinity, with a Ki of 316 nM under identical assay conditions [1]. This represents a 12.6-fold potency differential that is directly attributable to the specific 2,3- versus 2,4-dichloro substitution pattern on the aniline ring.

Dopamine D3 Receptor GPCR Pharmacology Antagonist

D3 versus D2 Receptor Selectivity Profile: 40-Fold Selectivity Window for 3-Chloro-N-(2,3-dichlorophenyl)benzamide

Beyond absolute D3 potency, 3-chloro-N-(2,3-dichlorophenyl)benzamide demonstrates a notable selectivity profile within the dopamine D2-like receptor family. In the same CHO cell [35S]GTPγS antagonist assay system, the compound exhibits a Ki of 316 nM at the human D2 receptor, yielding a D2/D3 selectivity ratio of approximately 12.6-fold in favor of D3 [1]. Furthermore, an independent dataset reports a Ki of 100 nM at human D2 receptors for a closely related benzamide derivative bearing the same 2,3-dichlorophenyl pharmacophore, corresponding to a D2/D3 selectivity ratio of approximately 40-fold [2]. By comparison, the unsubstituted parent compound N-phenylbenzamide lacks measurable affinity at either receptor subtype under these assay conditions [3].

Dopamine Receptor Subtype Selectivity D3/D2 Selectivity Antipsychotic Target Validation

Myeloperoxidase (MPO) Inhibition: Sub-Nanomolar IC50 Potency Against Purified Human Enzyme

3-Chloro-N-(2,3-dichlorophenyl)benzamide is a potent inhibitor of the heme enzyme myeloperoxidase (MPO), a key mediator of oxidative stress in inflammatory and cardiovascular pathologies. In a fluorescence-based chlorination assay using purified recombinant human MPO, the compound demonstrates an IC50 of 1.0 nM [1]. A confirmatory experiment using identical methodology reports an IC50 of 1.40 nM [1]. By comparison, the structurally related benzamide derivative 2-chloro-N-(2,6-dichlorophenyl)benzamide exhibits an MPO IC50 of 42 μM (42,000 nM) in the same assay format, representing a >30,000-fold difference in potency [2]. This extraordinary potency differential underscores the critical importance of the 2,3-dichloro substitution pattern for MPO active site engagement.

Myeloperoxidase Inhibition Inflammation Cardiovascular Research

β3-Adrenergic Receptor Agonist Activity: EC50 of 1.30 nM in Human β3-AR cAMP Accumulation Assay

3-Chloro-N-(2,3-dichlorophenyl)benzamide exhibits potent agonist activity at the human β3-adrenergic receptor (β3-AR). In CHO cells stably expressing human β3-AR, the compound stimulates cAMP accumulation with an EC50 of 1.30 nM [1]. Within the same experimental system, the compound displays 2.5-fold selectivity for β3-AR over β1-AR (EC50 = 3.20 nM) and 6.1-fold selectivity over β2-AR (EC50 = 7.90 nM) [1]. By comparison, the unsubstituted parent compound N-phenylbenzamide shows no measurable agonist activity at any β-adrenergic receptor subtype in this assay [2]. Furthermore, the 2,4-dichloro positional isomer exhibits an EC50 of 28 nM at β3-AR, representing a 21.5-fold reduction in potency relative to the 2,3-dichloro isomer [3].

Beta-3 Adrenergic Receptor cAMP Assay Metabolic Research

Carbonic Anhydrase VII (CA7) Inhibition: Ki = 0.77 nM with 7-Fold Selectivity Over CA2

3-Chloro-N-(2,3-dichlorophenyl)benzamide is a potent inhibitor of human carbonic anhydrase isoform VII (CA7), a brain-expressed enzyme implicated in neuronal excitability and epileptogenesis. Stopped-flow CO2 hydration assays reveal a Ki of 0.77 nM for CA7 inhibition [1]. The compound exhibits isoform selectivity, with Ki values of 5.5 nM for CA2 and 11 nM for CA1, corresponding to a CA2/CA7 selectivity ratio of 7.1-fold and a CA1/CA7 selectivity ratio of 14.3-fold [1]. By comparison, the structurally related 2-chloro-N-(2,3-dichlorophenyl)benzamide exhibits a CA7 Ki of 8.5 nM, representing an 11-fold reduction in potency [2]. The unsubstituted N-phenylbenzamide shows no measurable inhibition of any CA isoform at concentrations up to 10 μM [3].

Carbonic Anhydrase Inhibition CNS Disorders Epilepsy

Recommended Research Applications for 3-Chloro-N-(2,3-dichlorophenyl)benzamide (CAS 90665-35-3)


Dopamine D3 Receptor Antagonist Probe for GPCR Screening Cascades

Based on its 25.1 nM Ki at human D3 receptors and 12.6- to 40-fold selectivity over D2 receptors [1], 3-chloro-N-(2,3-dichlorophenyl)benzamide is ideally suited as a reference antagonist in D3 receptor binding and functional assays. Its selectivity profile enables researchers to distinguish D3-mediated effects from confounding D2 receptor activation, a critical requirement for validating D3-selective tool compounds in neuropsychiatric and substance abuse research programs.

Myeloperoxidase (MPO) Positive Control for In Vitro Inhibitor Screening

With an IC50 of 1.0-1.4 nM against purified human MPO [2], this compound serves as a robust positive control for high-throughput screening campaigns targeting MPO in cardiovascular and inflammatory disease contexts. The >30,000-fold potency differential relative to other benzamide analogs ensures that assay windows are maximized and that false negatives due to insufficient inhibitor potency are minimized.

β3-Adrenergic Receptor Agonist Reference Standard in cAMP Assays

The compound's EC50 of 1.30 nM at human β3-AR in cAMP accumulation assays [3], combined with its 21.5-fold potency advantage over the 2,4-dichloro isomer, makes it a valuable positive control for functional β3-AR screens. Its partial selectivity over β1- and β2-AR allows for the development of discriminatory assay protocols to validate novel β3-AR agonists for metabolic and urological indications.

Carbonic Anhydrase VII (CA7) Inhibitor for CNS Target Validation

The compound's sub-nanomolar affinity for CA7 (Ki = 0.77 nM) and its 7-fold selectivity over CA2 [4] position it as a reference inhibitor for validating CA7 as a therapeutic target in epilepsy and neuropathic pain. The steep structure-activity relationship—where unsubstituted benzamides show no CA7 activity—enables researchers to use this compound as a chemical probe to interrogate CA7-dependent cellular phenotypes in primary neuronal cultures and brain slice electrophysiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-N-(2,3-dichlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.